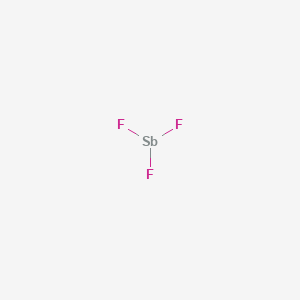

Antimony trifluoride

説明

特性

CAS番号 |

7783-56-4 |

|---|---|

分子式 |

F3Sb |

分子量 |

178.755 g/mol |

IUPAC名 |

antimony(3+);trifluoride |

InChI |

InChI=1S/3FH.Sb/h3*1H;/q;;;+3/p-3 |

InChIキー |

GUNJVIDCYZYFGV-UHFFFAOYSA-K |

SMILES |

F[Sb](F)F |

正規SMILES |

[F-].[F-].[F-].[Sb+3] |

沸点 |

376 °C |

Color/Form |

White orthorhombic crystals Orthorhombic, deliquescent crystals White to gray hygroscopic crystals There are three known crystalline modifications. |

密度 |

4.38 at 69.8 °F (USCG, 1999) 4.38 g/cu cm |

melting_point |

558 °F (USCG, 1999) 287 °C |

他のCAS番号 |

7783-56-4 |

物理的記述 |

Antimony trifluoride is a white to gray crystalline solid, which is sometimes shipped as an aqueous solution. It is corrosive to tissue. It is used in ceramics and to make other chemicals. |

ピクトグラム |

Acute Toxic; Environmental Hazard |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

In water, 492 g/100 g water at 25 °C In water, 443 g/100 mL at 20 °C; 562 g/100 mL water at 30 °C Soluble in water 154 g/100 mL methanol; soluble in acetone |

蒸気圧 |

26.34 kPa (0.26 atm) at melting point |

製品の起源 |

United States |

Foundational & Exploratory

Antimony trifluoride synthesis from antimony trioxide

An In-depth Technical Guide to the Synthesis of Antimony Trifluoride from Antimony Trioxide

Introduction

This compound (SbF₃), also known as Swarts' reagent, is an inorganic compound with significant applications in organic and inorganic chemistry.[1][2] It serves as a crucial fluorinating agent, particularly in the conversion of organochlorine compounds to their fluorine analogs, a process known as the Swarts reaction.[1][3] SbF₃ is also utilized in the manufacturing of ceramics, enamels, glazes, and as a mordant in the dyeing industry.[1][2][3][4] The primary industrial and laboratory synthesis route involves the reaction of antimony trioxide (Sb₂O₃) with hydrogen fluoride (HF).[1][5][6]

This technical guide provides a comprehensive overview of the synthesis of this compound from antimony trioxide, aimed at researchers, scientists, and professionals in drug development. It details the underlying chemistry, experimental protocols, purification methods, and associated safety considerations.

Core Synthesis Reaction

The synthesis is based on the acid-base reaction between antimony trioxide, an amphoteric oxide, and hydrogen fluoride. The balanced chemical equation for this reaction is:

Sb₂O₃ + 6 HF → 2 SbF₃ + 3 H₂O [1][7]

This reaction is typically performed using an aqueous solution of hydrogen fluoride (hydrofluoric acid).

Quantitative Data Summary

The physical and chemical properties of the primary reactant and product are summarized in the table below for easy reference.

| Property | Antimony Trioxide (Sb₂O₃) | This compound (SbF₃) |

| Molar Mass | 291.52 g/mol | 178.76 g/mol [1][4][8] |

| Appearance | White crystalline solid[9] | White to gray crystalline solid[1][6] |

| Density | 5.2 (senarmontite) or 5.67 (valentinite) g/cm³ | 4.379 g/cm³[1][8][10] |

| Melting Point | 656 °C (1213 °F; 929 K)[9] | 292 °C (558 °F; 565 K)[1][10] |

| Boiling Point | 1,425 °C (2,597 °F; 1,698 K)[9] | 376 °C (709 °F; 649 K)[1][11] |

| Solubility in Water | Insoluble | 385 g/100 mL (0 °C); 443 g/100 mL (20 °C)[1][4] |

Experimental Protocols

Method 1: Synthesis using Aqueous Hydrofluoric Acid

This is the most common laboratory method for preparing this compound.

Objective: To synthesize this compound by reacting antimony trioxide with aqueous hydrofluoric acid.

Materials:

-

Antimony trioxide (Sb₂O₃)

-

Aqueous hydrofluoric acid (HF), typically 40-60%

-

Lead or platinum reaction vessel (or a vessel lined with a resistant polymer like PTFE)

-

Heating mantle or hot plate

-

Stirring apparatus

Procedure:

-

In a suitable reaction vessel (e.g., lead or platinum dish) placed in a fume hood, carefully measure a predetermined amount of aqueous hydrofluoric acid.

-

Slowly add stoichiometric amounts of antimony trioxide to the hydrofluoric acid in small portions while stirring continuously.[12] An excess of hydrofluoric acid is often used to drive the reaction to completion and prevent hydrolysis.[10][13]

-

The reaction is exothermic. Control the addition rate to manage the temperature of the mixture.

-

After the addition is complete, gently heat the solution to evaporate the water and excess hydrofluoric acid.[5][10] This step is critical and must be performed in a well-ventilated fume hood due to the evolution of corrosive and toxic HF fumes.[13]

-

Continue heating until a dry, crude product of this compound is obtained.

Challenges: A significant challenge with this method is the hydrolysis of this compound in hot aqueous solutions, which can form basic antimony fluorides or antimony oxyfluoride.[10][13] To minimize this, the evaporation is conducted in the presence of excess hydrofluoric acid. However, this is wasteful and generates hazardous fumes.[10][13]

Purification of Crude this compound

The crude product obtained often contains unreacted starting material, oxyfluorides, or other impurities. Two common methods for purification are sublimation and crystallization.

1. Purification by Sublimation:

-

Procedure: The crude SbF₃ is placed in a sublimation apparatus. It is heated under vacuum. The this compound sublimes and is then condensed on a cold surface (a cold finger) as purified crystals.[4][5]

-

Advantage: This method is effective for removing non-volatile impurities like oxides and oxyfluorides.

2. Purification by Crystallization:

-

Procedure: The crude product can be crystallized from a suitable solvent, such as methanol, to remove oxides and oxyfluorides.[4] The crude solid is dissolved in hot methanol, filtered to remove insoluble impurities, and then allowed to cool slowly to form purified crystals of SbF₃.

-

Advantage: This method can be more amenable to larger scale purifications than sublimation.

Diagrams and Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis and purification of SbF₃.

Reaction Pathway

Caption: Reactants to products transformation in SbF₃ synthesis.

Safety Considerations

-

Antimony Compounds: Antimony trioxide and this compound are toxic.[10] Inhalation or ingestion should be strictly avoided. They are also suspected carcinogens.

-

Hydrogen Fluoride (HF): Hydrofluoric acid is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract that may not be immediately painful. Contact with skin requires immediate and specialized medical attention.

-

Personal Protective Equipment (PPE): All manipulations must be conducted inside a certified chemical fume hood. Full PPE is mandatory, including:

-

Chemical splash goggles and a face shield.

-

Heavy-duty, acid-resistant gloves (e.g., neoprene or nitrile), with calcium gluconate gel readily available as a first aid measure for HF exposure.

-

A chemically resistant apron or lab coat.

-

-

Waste Disposal: All waste materials containing antimony or fluoride must be disposed of according to institutional and environmental regulations for hazardous waste.[4]

Conclusion

The synthesis of this compound from antimony trioxide via reaction with hydrogen fluoride is a well-established and effective method. While the procedure is straightforward, it requires careful handling of highly corrosive and toxic materials. The primary challenges, including product hydrolysis and the hazards associated with excess hydrofluoric acid, necessitate stringent safety protocols and controlled reaction conditions. Subsequent purification by sublimation or crystallization is essential to obtain a high-purity product suitable for its various applications in research and industry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. This compound distributors, manufacturers, exporters, and suppliers in India | Vizag Chemicals [vizagchemical.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | F3Sb | CID 24554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. kmchem.com [kmchem.com]

- 7. Sb2O3 + 6 HF → 2 SbF3 + 3 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 8. Antimony(III) fluoride powder, 99.8 trace metals 7783-56-4 [sigmaaldrich.com]

- 9. Antimony Trioxide | Sb2O3 | CID 14794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. echemi.com [echemi.com]

- 12. This compound (SbF3) Supplier in China | Properties, Uses, Safety Data & Price | High-Purity Antimony(III) Fluoride Manufacturer [boulingchem.com]

- 13. US2068005A - this compound preparation - Google Patents [patents.google.com]

Antimony Trifluoride: A Comprehensive Technical Guide for Researchers

CAS Number: 7783-56-4

This technical guide provides an in-depth overview of antimony trifluoride (SbF₃), a versatile fluorinating agent with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, applications, and safety protocols.

Core Properties of this compound

This compound is a white to gray, odorless crystalline solid. It is a key reagent in inorganic and organofluorine chemistry, primarily utilized for the conversion of chloro- and bromo-compounds to their fluorinated analogs.[1] A summary of its key physical and chemical properties is presented below.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in Table 1.

| Property | Value | References |

| CAS Number | 7783-56-4 | [1][2] |

| Molecular Formula | SbF₃ | [1] |

| Molar Mass | 178.76 g/mol | [1] |

| Appearance | White to gray crystalline solid | [1] |

| Melting Point | 292 °C (558 °F; 565 K) | [1] |

| Boiling Point | 376 °C (709 °F; 649 K) | [1] |

| Density | 4.379 g/cm³ | [1] |

| Solubility in Water | 385 g/100 mL (0 °C)443 g/100 mL (20 °C)562 g/100 mL (30 °C) | [1] |

| Solubility in Other Solvents | Soluble in methanol and acetone; insoluble in ammonia. | [1] |

Toxicological Data

This compound is classified as a toxic and corrosive substance.[3][4] Acute exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[3] Ingestion or inhalation can lead to systemic toxic effects.[4] Key toxicological data are presented in Table 2.

| Parameter | Value | Species | References |

| LD₅₀ (Oral) | 100 mg/kg | Guinea Pig | |

| OSHA PEL (as Sb) | 0.5 mg/m³ (8-hour TWA) | Human | [3] |

Synthesis and Purification

This compound is typically synthesized through the reaction of antimony trioxide with hydrogen fluoride.[1] The resulting product can be purified by sublimation.

Synthesis of this compound from Antimony Trioxide

The primary industrial and laboratory synthesis of this compound involves the reaction of antimony trioxide (Sb₂O₃) with anhydrous or aqueous hydrogen fluoride (HF).[1][3]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Antimony trioxide (Sb₂O₃)

-

48% aqueous hydrofluoric acid (HF)

-

Lead or platinum dish

-

Heating mantle or hot plate

Procedure:

-

In a well-ventilated fume hood, place a stoichiometric amount of antimony trioxide into a lead or platinum dish.

-

Slowly and carefully add a slight excess of 48% aqueous hydrofluoric acid to the dish. The reaction is exothermic and will generate heat.

-

Gently heat the mixture to evaporate the water. It is crucial to maintain an excess of HF during this step to prevent the formation of antimony oxyfluorides.

-

Continue heating until a dry, crystalline solid is obtained.

-

The crude this compound can be further purified by sublimation.

Purification by Sublimation

For applications requiring high purity, this compound can be purified by vacuum sublimation. This process removes less volatile impurities such as oxides and oxyfluorides.

Experimental Protocol: Purification of this compound by Sublimation

Materials:

-

Crude this compound

-

Sublimation apparatus

-

Vacuum pump

-

Heating mantle

Procedure:

-

Place the crude this compound in the bottom of the sublimation apparatus.

-

Assemble the apparatus and connect it to a vacuum pump.

-

Evacuate the system to a pressure of approximately 1-10 mmHg.

-

Gently heat the bottom of the apparatus using a heating mantle.

-

The this compound will sublime and deposit as pure crystals on the cold finger or the cooler upper surfaces of the apparatus.

-

Once the sublimation is complete, allow the apparatus to cool to room temperature under vacuum before carefully collecting the purified crystals.

Applications in Organic Synthesis: The Swarts Reaction

A primary application of this compound is as a fluorinating agent in the Swarts reaction.[5][6] This reaction is a halogen exchange process, typically converting alkyl chlorides or bromides to alkyl fluorides.[5] The reaction is often catalyzed by the addition of antimony pentachloride (SbCl₅) or chlorine, which generates the more reactive species, SbCl₂F₃.[1]

Caption: The Swarts Reaction.

Experimental Protocol: Fluorination of Benzotrichloride to Benzotrifluoride

Materials:

-

Benzotrichloride (C₆H₅CCl₃)

-

This compound (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Reaction flask equipped with a reflux condenser and a distillation setup

Procedure:

-

In a fume hood, charge a reaction flask with benzotrichloride and a catalytic amount of antimony pentachloride.

-

Add a stoichiometric amount of this compound to the flask.

-

Heat the reaction mixture gently. The reaction is typically exothermic and may require initial cooling.

-

Once the initial reaction subsides, continue heating to drive the reaction to completion. The progress of the reaction can be monitored by the distillation of the lower-boiling benzotrifluoride.

-

The product, benzotrifluoride, is collected by fractional distillation.

-

The residue, primarily antimony trichloride, can be recycled.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a laboratory setting.[4][7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]

-

Skin Protection: A lab coat, and gloves (nitrile or neoprene) should be worn.[7]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of dust formation, a respirator with a particulate filter is necessary.[8]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][7]

-

Keep away from incompatible materials such as strong acids and oxidizing agents.

-

Avoid contact with moisture, as it can hydrolyze to form hydrogen fluoride.[3]

First Aid Measures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Biological Effects and Relevance to Drug Development

While not directly used as a therapeutic agent, the chemistry of this compound is relevant to drug development, particularly in the synthesis of fluorinated organic molecules. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity.

The toxicity of antimony compounds is a critical consideration. Antimony can affect the cardiovascular, respiratory, and gastrointestinal systems. Chronic exposure may lead to long-term health effects. Therefore, any potential for antimony contamination in a final pharmaceutical product must be rigorously controlled and minimized.

Conclusion

This compound is a powerful and important reagent in fluorine chemistry. Its ability to efficiently replace other halogens with fluorine via the Swarts reaction has made it a valuable tool in both industrial and academic research. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory. The information and protocols provided in this guide are intended to support researchers in harnessing the synthetic utility of this compound while maintaining the highest standards of safety.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. This compound | F3Sb | CID 24554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 6. Swarts Reaction [unacademy.com]

- 7. chemos.de [chemos.de]

- 8. lobachemie.com [lobachemie.com]

Unveiling the Solid-State Architecture of Antimony Trifluoride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and coordination geometry of antimony trifluoride (SbF₃), a compound of significant interest in fluorine chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the solid-state characteristics of this inorganic fluoride.

Crystal Structure of this compound

This compound crystallizes in the orthorhombic space group Ama2.[1][2][3] This non-centrosymmetric arrangement gives rise to its interesting physical and chemical properties. The three-dimensional network is constructed from interconnected antimony and fluorine atoms.

The unit cell parameters for the conventional cell of SbF₃ are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Ama2 (No. 40) |

| a | 4.82 Å - 4.95 Å |

| b | 7.28 Å - 7.46 Å |

| c | 7.14 Å - 7.26 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Volume | ~250.48 ų |

Note: The range in lattice parameters reflects values from different experimental determinations.[1][4]

Coordination Geometry

The coordination environment of both antimony and fluorine atoms in the SbF₃ crystal lattice is complex and deviates from ideal geometries.

Antimony (Sb³⁺) Coordination

The antimony(III) cation is coordinated to six fluoride anions in a highly distorted octahedral geometry.[2][4][5] This distortion is significant, leading some descriptions to characterize the coordination polyhedron as a distorted corner-sharing SbF₆ pentagonal pyramid.[1]

A key feature of the Sb³⁺ coordination is the presence of two distinct sets of Sb-F bond lengths. There are three short, covalent bonds with lengths in the range of 1.92 Å to 1.97 Å.[1][2][4] Additionally, there are three longer, more ionic interactions with Sb-F distances of approximately 2.51 Å to 2.61 Å.[1][2][4] This asymmetric coordination is a manifestation of the stereochemically active lone pair of electrons on the Sb³⁺ ion.

Fluorine (F¹⁻) Coordination

Within the SbF₃ structure, there are two crystallographically independent fluorine atoms.[1] Each of these fluorine atoms is bonded to two antimony atoms, acting as bridging ligands. The geometry around each fluorine atom is described as a distorted bent arrangement, with an Sb-F-Sb bond angle of approximately 150 degrees.[1]

Experimental Protocols

The determination and refinement of the crystal structure of this compound have been primarily accomplished through single-crystal X-ray diffraction.

General Experimental Workflow for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of SbF₃ are grown, typically from a suitable solvent or by sublimation.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz polarization effects, and absorption. The intensities of the reflections are integrated.

-

Structure Solution: The positions of the heavy antimony atoms are typically determined first using methods such as the Patterson function or direct methods.

-

Structure Refinement: The positions of the fluorine atoms are located from the difference Fourier map. The entire structure is then refined by least-squares methods, adjusting atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors.

The crystal structure of SbF₃ has been the subject of several investigations, with notable redeterminations refining the atomic positions and bond parameters.[1][3][4]

Visualizations

To aid in the understanding of the coordination environment within the SbF₃ crystal, the following diagrams are provided.

Caption: Distorted octahedral coordination of Sb³⁺ in SbF₃.

Caption: Distorted bent coordination of F¹⁻ in SbF₃.

References

The Lewis Acidity of Antimony Trifluoride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony trifluoride (SbF₃), commonly known as Swarts' reagent, is a versatile inorganic compound recognized for its role as a mild Lewis acid and a potent fluorinating agent. While its synthetic utility, particularly in the conversion of organochlorides to organofluorides, has been established for over a century, a detailed understanding of its Lewis acidic character is crucial for optimizing existing protocols and developing novel applications. This technical guide provides an in-depth examination of the Lewis acidity of SbF₃, consolidating theoretical principles, quantitative metrics, experimental methodologies, and key applications.

Introduction to the Lewis Acidity of Antimony(III) Fluoride

A Lewis acid is defined as a chemical species that can accept a pair of non-bonding electrons from a Lewis base to form a Lewis adduct. The Lewis acidity of this compound stems from the electron-deficient nature of the central antimony(III) atom. Although it possesses a stereochemically active lone pair of electrons, the antimony center has accessible vacant orbitals, allowing it to act as an electron pair acceptor.

In the solid state, SbF₃ exists as a polymer where each antimony center features a distorted octahedral geometry, connected by bridging fluoride ligands.[1] This polymeric structure contributes to its relatively low volatility compared to related compounds like arsenic trifluoride (AsF₃) and antimony trichloride (SbCl₃).[1] When dissolved or interacting with Lewis bases, this structure can be disrupted, revealing the inherent Lewis acidic sites on the antimony atom.

While SbF₃ is classified as a mild Lewis acid, it is a crucial member of the antimony halide family.[1] Its reactivity is distinct from the exceptionally strong Lewis acidity of antimony pentafluoride (SbF₅), which is a key component of superacid systems.[2] The moderate nature of SbF₃'s Lewis acidity makes it a valuable reagent for specific transformations where high reactivity is not required or desired.

Theoretical Framework and Bonding

The Lewis acidity of SbF₃ is fundamentally governed by its electronic and molecular structure. The antimony atom in SbF₃ has a [Kr] 4d¹⁰ 5s² 5p³ electron configuration. In the SbF₃ molecule, three of the valence electrons form covalent bonds with fluorine atoms. The remaining two electrons constitute a lone pair, which influences the molecule's geometry and reactivity.

The interaction with a Lewis base (L:) involves the acceptance of an electron pair into a vacant orbital on the antimony atom, forming a coordinate covalent bond. This interaction is depicted below.

Caption: SbF₃ acting as a Lewis acid to accept an electron pair from a Lewis base (L:).

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational scales. These scales can be broadly categorized into global Lewis acidity (gLA), which measures the thermodynamics of adduct formation, and effective Lewis acidity (eLA), which measures the effect of the Lewis acid on a probe molecule.

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a primary measure of global Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity. As an experimental determination of FIA is challenging, these values are often derived from quantum chemical calculations.[3][4]

Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to determine the effective Lewis acidity by measuring the Acceptor Number (AN).[5] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule. The Lewis basic oxygen atom of Et₃PO coordinates to the Lewis acid, causing a deshielding effect on the adjacent phosphorus atom. This effect is observed as a downfield shift in the ³¹P NMR spectrum. The AN is calculated from the chemical shift (δ) of the adduct.[5]

Equation for Acceptor Number (AN): AN = 2.21 × (δsample − 41.0) where δsample is the ³¹P NMR chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[5]

While this method is well-established for a wide range of Lewis acids, an experimentally determined Gutmann-Beckett Acceptor Number for SbF₃ is not prominently reported in the literature.

Summary of Quantitative Data

The available quantitative data for the Lewis acidity of SbF₃ is summarized in the table below. It is important to note that these values are derived from computational studies and represent the gas-phase acidity of the monomeric species.

| Method | Parameter | Value (kJ mol⁻¹) | Lewis Acid | Reference / Note |

| Computational Chemistry | FIA | 489 | SbF₃ (monomer) | Gas-phase value.[6] |

| Computational Chemistry | ΔE | -71.2 kcal/mol (~298) | SbF₃ (monomer) | Electronic energy of fluoride binding.[2] |

| Gutmann-Beckett (Reference) | AN | 100 | SbCl₅ | Reference standard for the AN scale.[5] |

| Gutmann-Beckett (Reference) | AN | 89 - 115 | Boron Trihalides | Range for BF₃ to BI₃.[5] |

Experimental and Computational Protocols

Protocol: Gutmann-Beckett Method for SbF₃

The following outlines the generalized experimental procedure to determine the Acceptor Number of SbF₃.

Caption: Experimental workflow for the Gutmann-Beckett method.

-

Solvent Selection: A weakly Lewis acidic, deuterated solvent such as dichloromethane-d₂ (CD₂Cl₂) or benzene-d₆ is chosen to dissolve the sample without significant interaction.

-

Sample Preparation: A known concentration of SbF₃ is dissolved in the chosen solvent inside an NMR tube under an inert atmosphere to prevent hydrolysis.

-

Probe Addition: A precise stoichiometric equivalent of the Lewis base probe, triethylphosphine oxide (Et₃PO), is added to the solution.

-

NMR Acquisition: The ³¹P NMR spectrum is recorded. A downfield shift from the reference value for free Et₃PO (δ = 41.0 ppm in hexane) is expected.[5]

-

Calculation: The observed chemical shift (δsample) is used in the Gutmann-Beckett equation to calculate the Acceptor Number (AN).[5]

Protocol: Computational Determination of FIA

-

Software and Method: Quantum chemistry software packages (e.g., Gaussian, ORCA) are used. A suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or a higher-level method like CCSD(T), is selected along with an appropriate basis set (e.g., def2-TZVPP).[4]

-

Geometry Optimization: The 3D structures of the Lewis acid (SbF₃) and the corresponding fluoride adduct ([SbF₄]⁻) are optimized to find their lowest energy conformations.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermochemical data, including zero-point vibrational energy and thermal corrections to enthalpy.

-

Energy Calculation: The single-point electronic energies of the optimized structures are calculated with high accuracy.

-

FIA Calculation: The gas-phase FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: SbF₃(g) + F⁻(g) → [SbF₄]⁻(g).

Applications Driven by Lewis Acidity

The primary application of SbF₃ is as a fluorinating agent, a role directly enabled by its Lewis acidic character.

The Swarts Reaction

The most notable application of SbF₃ is in the Swarts reaction, which facilitates halogen exchange to form organofluorine compounds.[7] In this reaction, SbF₃ converts alkyl chlorides or bromides into the corresponding fluorides. The reaction is often catalyzed by the addition of antimony(V) salts, such as SbCl₅, which generates a more active fluorinating species, antimony trifluorodichloride (SbCl₂F₃).[1][5] This process has been historically significant in the industrial production of chlorofluorocarbons (freons).[1]

Caption: Simplified workflow of the Swarts fluorination reaction.

Catalysis and Adduct Formation

Beyond fluorination, the mild Lewis acidity of SbF₃ allows it to function as a catalyst in various organic transformations, although it is less potent than stronger Lewis acids like AlCl₃ or SbF₅. It can catalyze reactions such as Friedel-Crafts alkylations and acylations.[8] Furthermore, its ability to accept fluoride ions makes it useful for generating complex fluoroantimonate(III) anions, such as [SbF₄]⁻.[9][10]

Conclusion

This compound possesses a moderate but highly significant Lewis acidity that is central to its chemical behavior and synthetic applications. While its primary role as a fluorinating agent in the Swarts reaction is well-established, a deeper quantitative understanding through modern techniques like the Gutmann-Beckett method and computational chemistry continues to refine its profile. The calculated Fluoride Ion Affinity provides a valuable theoretical measure of its strength. For drug development professionals and researchers, SbF₃ remains a key reagent in the synthesis of fluorinated organic molecules, where precise control of reactivity is paramount. Future experimental work to determine its Gutmann-Beckett Acceptor Number would provide a valuable benchmark for its effective Lewis acidity in solution, further aiding in its rational application in catalysis and synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Estimation of enthalpy data for reactions involving gas phase ions utilizing lattice potential energies: fluoride ion affinities (FIA) and pF- values of mSbF5(l) and mSbF5(g) (m = 1, 2, 3), AsF5(g), AsF5.SO2(c). Standard enthalpies of formation: Delta(f)H degrees (SbmF5m+1)(-),g) (m = 1, 2, 3), Delta(f)H degrees (AsF6(-),g), and Delta(f)H degrees (NF4+,g) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 7. Antimony fluoride (SbF3) - CAS-Number 7783-56-4 - Order from Chemodex [chemodex.com]

- 8. Gutmann acceptor and donor numbers [stenutz.eu]

- 9. 2,2-Bipyridine complexes of antimony: sequential fluoride ion abstraction from SbF3 by exploiting the fluoride ion affinity of Me3Si+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solubility of Antimony Trifluoride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of antimony trifluoride (SbF₃) in a range of organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the behavior of this compound in non-aqueous media, which is crucial for its application as a fluorinating agent and catalyst in organic synthesis.

Core Solubility Data

The solubility of this compound is significantly influenced by the nature of the organic solvent, particularly its polarity and the presence of donor atoms that can coordinate with the antimony center. The following table summarizes the available quantitative solubility data for this compound in various organic solvents.

| Solvent | Chemical Class | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Methanol | Alcohol | 168[1] | 25 |

| 1-Propanol | Alcohol | 42.7[1] | 25 |

| Acetone | Ketone | 70[1] | 25 |

| Methyl Ethyl Ketone | Ketone | 10[1] | 25 |

| 1,4-Dioxane | Ether | 1.07[1] | 25 |

| Dibutyl Ether | Ether | 0.065[1] | 25 |

| Nitrobenzene | Aromatic | 0.047[1] | 25 |

| Benzene | Aromatic | 0.0063[1] | 25 |

| Monochlorobenzene | Halogenated Aromatic | 0.00045[1] | 25 |

| Heptane | Alkane | 0.0024[1] | 25 |

| Ethanol | Alcohol | Soluble[1] | Not Specified |

| Liquid Ammonia | Inorganic | Insoluble[1] | Not Specified |

| Sulfur Dioxide | Inorganic | Insoluble[1] | Not Specified |

Note: The term "soluble" for ethanol indicates a qualitative observation without specific quantitative data available in the cited sources.[1] Another source states a solubility of 154 g/100 mL in methanol and confirms its solubility in acetone.[2]

Factors Influencing Solubility

The solubility of this compound in organic solvents is largely dictated by the solvent's ability to solvate the Sb³⁺ cation and the F⁻ anions. Key factors include:

-

Polarity: SbF₃ exhibits higher solubility in polar solvents like alcohols and ketones compared to nonpolar solvents such as benzene and heptane.[1]

-

Hydrogen Bonding: The high solubility in alcohols like methanol and 1-propanol can be attributed to the formation of hydrogen bonds between the solvent's hydroxyl group and the fluoride ions.[3]

-

Donor Ability: Solvents with oxygen donor atoms, such as ketones and ethers, can coordinate with the Lewis acidic antimony center, facilitating dissolution. The high solubility in acetone is a prime example of this interaction.[3]

Experimental Protocol for Solubility Determination

While specific experimental details for the cited data are not available, a general and robust methodology for determining the solubility of a solid like this compound in an organic solvent involves the isothermal saturation method.

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Constant temperature bath (e.g., water or oil bath)

-

Sealed, inert sample vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., ICP-MS for antimony, ion chromatography for fluoride, or gravimetric analysis)

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a sealed vial.

-

Equilibration: The vial is placed in a constant temperature bath and agitated vigorously using a magnetic stirrer. This process is continued until the solution reaches equilibrium, meaning the concentration of dissolved this compound no longer changes. The time required to reach equilibrium should be determined empirically but is typically several hours to days.

-

Sample Withdrawal: Once equilibrium is reached, agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a syringe fitted with a filter to prevent any undissolved solid from being collected.

-

Sample Preparation for Analysis: A precise volume or mass of the filtered supernatant is transferred to a volumetric flask and diluted with an appropriate solvent to a concentration suitable for the chosen analytical method.

-

Quantification: The concentration of antimony in the diluted sample is determined using a calibrated analytical instrument.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in grams of solute per 100 grams of solvent or moles per liter.

Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[4] It is also toxic to aquatic life with long-lasting effects.[4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[5][6][7] Avoid formation of dust and aerosols.[6]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of SbF₃.

Caption: Factors influencing the solubility of this compound.

References

Navigating the Hazards: A Technical Guide to Antimony Trifluoride Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Antimony trifluoride (SbF₃), a versatile fluorinating agent used in organic synthesis and various industrial processes, presents significant health and safety challenges. Its dual toxicity, stemming from both the antimony cation and the fluoride anion, necessitates stringent safety protocols and a thorough understanding of its hazardous properties. This technical guide provides an in-depth overview of the safety precautions and handling procedures for this compound, tailored for laboratory and research settings.

Physicochemical and Toxicological Profile

A comprehensive understanding of the inherent properties of this compound is the foundation of its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 7783-56-4[1] |

| Molecular Formula | SbF₃[1] |

| Molecular Weight | 178.76 g/mol [2] |

| Appearance | White to gray crystalline solid[3][4] |

| Melting Point | 292 °C (558 °F)[2][5] |

| Boiling Point | 376 °C (709 °F)[2][3][5] |

| Solubility in Water | 443 g/100 mL at 20 °C (with partial hydrolysis)[2][6] |

| Density | 4.379 g/cm³[2][5] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species |

| LD₅₀ (Oral) | 804 mg/kg[7][8] | Rat |

| LD₅₀ (Oral) | 100 mg/kg (minimum lethal dose)[2] | Guinea Pig |

| Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[7][8] | - |

Table 3: Occupational Exposure Limits

| Organization | Limit (as Sb) | Limit (as F) | Notes |

| OSHA (PEL) | 0.5 mg/m³ (8-hr TWA)[9] | 2.5 mg/m³ (8-hr TWA)[9] | Permissible Exposure Limit |

| NIOSH (REL) | 0.5 mg/m³ (10-hr TWA)[9] | 2.5 mg/m³ (10-hr TWA)[9] | Recommended Exposure Limit |

| ACGIH (TLV) | 0.5 mg/m³ (8-hr TWA)[9] | 2.5 mg/m³ (8-hr TWA)[9] | Threshold Limit Value |

| IDLH | 50 mg/m³ (as Sb)[4] | - | Immediately Dangerous to Life or Health |

Note on Experimental Protocols: The provided search results did not contain detailed experimental methodologies for the cited toxicological data (e.g., the specific protocol for the LD₅₀ determination). This information is typically found in primary research articles or detailed toxicological reports, which are beyond the scope of publicly available safety datasheets.

Mechanism of Toxicity

The toxicity of this compound is a composite of the effects of both antimony and fluoride ions. Antimony compounds can cause damage to the liver, heart, and lungs, with effects resembling arsenic poisoning.[10][11] The trivalent antimony (Sb³⁺) ion is known to decrease mitochondrial activity. The fluoride ion can lead to hypocalcemia by binding with calcium in the blood, and chronic exposure can result in fluorosis, the hardening of bones and teeth.[7]

Caption: Dual mechanism of this compound toxicity.

Safe Handling and Storage Workflow

A systematic approach to handling and storage is crucial to minimize exposure risk. The following workflow outlines the key steps for safely managing this compound in a research environment.

Caption: A systematic workflow for safely handling SbF₃.

Engineering Controls

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9][10] Local exhaust ventilation should be used at the site of chemical release.[9]

-

Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[7][8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and disposed of properly.[8]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with a particulate filter (N100 or P3).[7] For higher concentrations, a full-face supplied-air respirator may be necessary.[7]

Storage and Incompatibilities

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[8] Store under an inert atmosphere and protect from moisture.

-

Incompatible Materials: Avoid contact with strong acids, oxidizing agents, and perchloric acid.[8] this compound can react dangerously with glass.[8] It is also corrosive to metals.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Caption: Decision tree for SbF₃ emergency response.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Due to the fluoride component, treatment with a 2.5% calcium gluconate gel is recommended.[7] Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spills and Leaks

-

Evacuation: Evacuate non-essential personnel from the spill area.[4]

-

Containment: For solid spills, sweep up and shovel into a suitable container for disposal without creating dust.[7]

-

Cleanup: Use a vacuum to reduce dust during cleanup; do not dry sweep.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7] this compound itself does not burn, but may decompose upon heating to produce corrosive and toxic fumes.[3]

-

Special Hazards: Decomposition products include hydrogen fluoride and antimony oxides.[7] Containers may explode when heated.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[7] Consult with environmental regulatory agencies for guidance on acceptable disposal practices.[7]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms underlying the toxic effects of antimony species in human embryonic kidney cells (HEK-293) and their comparison with arsenic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Antimony Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. Antimony Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | F3Sb | CID 24554 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers of High-Purity Antimony Trifluoride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical factor in the success of experimental work and the journey of therapeutic innovation. Antimony trifluoride (SbF₃), a versatile fluorinating agent and Lewis acid catalyst, is no exception. This technical guide provides an in-depth overview of commercial suppliers, available purities, and key considerations for the procurement and application of high-purity this compound in research and development.

This compound is a crystalline solid that serves as a crucial reagent in a variety of chemical transformations.[1][2] Its primary application lies in the fluorination of organic compounds, a key step in the synthesis of many pharmaceuticals and agrochemicals.[2][3][4] The compound is also utilized in the production of ceramics, enamels, and as a component in some catalytic systems. For laboratory and pharmaceutical applications, the purity of this compound is paramount, as impurities can lead to undesirable side reactions and affect the quality and yield of the final product.

Commercial Availability and Purity Grades

A number of chemical suppliers offer various grades of this compound, ranging from technical to high-purity grades suitable for sensitive applications. The table below summarizes the offerings from several prominent suppliers, highlighting the available purities and providing links to their product pages for further details.

| Supplier | Purity/Grade | Key Specifications |

| Sigma-Aldrich (Merck) | 99.8% (trace metals basis) | Impurities (Trace Metal Analysis): ≤2500.0 ppm |

| Thermo Scientific Chemicals | 98%, 99+% | Assay (Iodimetry): 97.5% min. (for 98% grade) |

| Noah Chemicals | 99.5% (-100 mesh) | --- |

| Ottokemi | 98% | SO₄: ≤ 0.02%, Cl: ≤ 0.002%, Fe: ≤ 0.005% |

| CDH Fine Chemical | 98% (Pure) | --- |

| Madras Fluorine Pvt. Ltd. | 99.9% | --- |

| XIAMEN EQUATION CHEMICAL CO.,LTD | Industrial Grade (99%) | --- |

| Chemodex | ≥99% (Assay) | --- |

| VladaChem GmbH | 99% | --- |

| Cenik Chemicals | Analytical/ACS, Technical (98%) | --- |

This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current and detailed specifications.

Impurity Profile and Analytical Considerations

For high-stakes applications such as drug development, understanding the impurity profile of this compound is crucial. Common impurities can include other antimony compounds (e.g., antimony trioxide), heavy metals, and anions like sulfates and chlorides. Suppliers typically provide a Certificate of Analysis (CoA) that details the levels of specific impurities in a given batch. For instance, a CoA for a 99+% grade from Thermo Scientific Chemicals indicates a fluoride content of 31.81%.[5] Sigma-Aldrich specifies a trace metals basis for its 99.8% grade, indicating a low level of metallic impurities.

The quality control of this compound often involves techniques such as iodometric titration to determine the assay and ion chromatography or ion-selective electrodes to quantify anionic impurities. Trace metal analysis is typically performed using inductively coupled plasma (ICP) based methods.

Applications in Research and Drug Development

The primary utility of high-purity this compound in a research context is as a fluorinating agent. It is a key reagent in the Swarts reaction , which is used to convert organic chlorides and bromides to their corresponding fluorides.[1][2][3] This reaction is particularly valuable in the synthesis of fluoro-organic molecules, which often exhibit unique biological activities and are therefore of great interest in drug discovery.

Beyond simple fluorination, this compound can act as a Lewis acid catalyst in various organic transformations, including Friedel-Crafts reactions and rearrangements. Its catalytic activity is central to the synthesis of complex molecular architectures.

Experimental Workflow: Procurement to Application

The process of utilizing high-purity this compound in a research setting follows a logical workflow. This can be visualized as a series of sequential steps, each with critical considerations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound distributors, manufacturers, exporters, and suppliers in India | Vizag Chemicals [vizagchemical.com]

- 3. Antimony fluoride (SbF3) - CAS-Number 7783-56-4 - Order from Chemodex [chemodex.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Reactivity of Antimony Trifluoride with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony trifluoride (SbF₃), a versatile fluorinating agent and Lewis acid catalyst, exhibits a range of reactivities with protic solvents, which is critical to its application in chemical synthesis. This guide provides a comprehensive overview of the interactions between this compound and various protic solvents, including water, alcohols, and carboxylic acids. It details the solubility, solvolysis reactions, and the formation of complex species. Quantitative data is summarized for comparative analysis, and experimental protocols for key reactions are provided. The underlying reaction mechanisms and logical relationships are illustrated through diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound (SbF₃), also known as Swarts' reagent, is a white crystalline solid widely employed in organic and inorganic chemistry.[1][2] Its utility primarily stems from its capacity to act as a fluorinating agent, substituting chlorine or bromine atoms with fluorine, a transformation famously known as the Swarts reaction.[1][3][4] Furthermore, its nature as a mild Lewis acid allows it to catalyze a variety of chemical transformations.[1] The reactivity of SbF₃ is significantly influenced by the solvent system, particularly in the presence of protic solvents which can act as both the reaction medium and a reactant. Understanding these interactions is paramount for optimizing reaction conditions and maximizing product yields in various applications, including the synthesis of pharmaceuticals and other fine chemicals.

Reactivity with Water: Hydrolysis and Formation of Oxyfluorides

This compound is highly soluble in water, but its dissolution is accompanied by a slow hydrolysis process.[5] This reaction leads to the formation of antimony(III) oxide (Sb₂O₃) and a variety of complex antimony oxyfluorides.[5] The hydrolysis is a complex equilibrium process influenced by factors such as temperature and pH.

Solubility in Water

The solubility of this compound in water is temperature-dependent. Quantitative data for its solubility is presented in Table 1.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 385 |

| 20 | 443 |

| 25 | 492 |

| 30 | 562 |

| Table 1: Solubility of this compound in Water |

Hydrolysis Mechanism

The hydrolysis of this compound is a stepwise process that involves the progressive replacement of fluoride ions with hydroxide ions, followed by condensation reactions to form oxo-bridged species. Spectroscopic studies, including ¹⁹F NMR, have been instrumental in elucidating the species present in aqueous solutions of SbF₃.[2][6] The initial step is the formation of aquated SbF₃ complexes, which then undergo deprotonation and subsequent condensation.

The overall hydrolysis reaction can be simplified as:

2 SbF₃(aq) + 3 H₂O(l) ⇌ Sb₂O₃(s) + 6 HF(aq)

However, in reality, a variety of intermediate oxyfluoride species are formed. These can include linear and cyclic oligomers with varying Sb:O:F ratios. The formation of these complex structures is a key aspect of antimony(III) chemistry in aqueous media.[7]

A simplified logical flow of the hydrolysis process is depicted in the following diagram:

Experimental Protocol: Characterization of Hydrolysis Products

Objective: To qualitatively analyze the products of this compound hydrolysis.

Materials:

-

This compound (SbF₃)

-

Deionized water

-

Beaker

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Drying oven

-

X-ray powder diffraction (XRD) instrument

Procedure:

-

Add 10 g of this compound to 100 mL of deionized water in a beaker at room temperature.

-

Stir the solution gently for 24 hours to allow for slow hydrolysis.

-

Observe the formation of a white precipitate.

-

Separate the precipitate by vacuum filtration.

-

Wash the precipitate with a small amount of deionized water and then with ethanol.

-

Dry the precipitate in an oven at 100 °C for 2 hours.

-

Characterize the dried precipitate using X-ray powder diffraction to identify the crystalline phases of antimony oxyfluorides and/or antimony(III) oxide.

Reactivity with Alcohols: Alcoholysis and Adduct Formation

This compound is soluble in several alcohols, and its reactivity in these solvents is of significant interest for organic synthesis, particularly in the context of the Swarts reaction where alcohols might be present as co-solvents or impurities. The primary interactions are alcoholysis, leading to the formation of antimony alkoxides, and the formation of alcohol adducts.

Solubility in Alcohols

Quantitative solubility data for this compound in common alcohols is presented in Table 2.

| Alcohol | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | 154 |

| 1-Propanol | 25 | 42.7 |

| Table 2: Solubility of this compound in Alcohols [8] |

Alcoholysis and Adduct Formation

In alcoholic solutions, this compound can undergo alcoholysis, where a fluoride ligand is replaced by an alkoxide group. This is an equilibrium process that is dependent on the nature of the alcohol and the reaction conditions.

SbF₃ + ROH ⇌ SbF₂(OR) + HF

Furthermore, SbF₃, acting as a Lewis acid, can form stable adducts with alcohols. For instance, the formation of a methanol adduct, formulated as [SbF₃(MeOH)], has been reported.[9] These adducts can be intermediates in alcoholysis reactions or may be stable complexes in their own right.

The interaction of SbF₃ with alcohols can be visualized as follows:

Experimental Protocol: Synthesis of an this compound-Methanol Adduct

Objective: To synthesize and isolate an adduct of this compound with methanol.

Materials:

-

Anhydrous this compound (SbF₃)

-

Anhydrous methanol

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Cannula or syringe for liquid transfer

-

Filtration apparatus suitable for air-sensitive compounds (e.g., Schlenk filter)

-

Drying apparatus (e.g., vacuum line)

Procedure:

-

Under an inert atmosphere, add 5.0 g of anhydrous this compound to a Schlenk flask equipped with a magnetic stir bar.

-

Carefully add 50 mL of anhydrous methanol to the flask via cannula or syringe while stirring.

-

Stir the mixture at room temperature for 1 hour. A clear solution should form.

-

Slowly remove the solvent under reduced pressure until a crystalline solid begins to precipitate.

-

Isolate the solid by filtration under an inert atmosphere.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under high vacuum.

-

The resulting solid can be characterized by elemental analysis and spectroscopic methods (e.g., IR, NMR) to confirm the formation of the [SbF₃(MeOH)] adduct.

Reactivity with Other Protic Solvents

Carboxylic Acids

Information on the reactivity of this compound with carboxylic acids is limited in the readily available literature. However, given the acidic nature of carboxylic acids and the Lewis acidity of SbF₃, several potential reactions can be postulated. These include the formation of adducts, and potentially, the formation of antimony carboxylate fluorides with the elimination of hydrogen fluoride. Such reactions could be relevant in the context of using SbF₃ as a catalyst in reactions involving carboxylic acid substrates.

A plausible reaction pathway is the formation of an acyl fluoride, although this is more commonly achieved with other fluorinating agents.

Polyols (e.g., Ethylene Glycol, Glycerol)

There is evidence from patent literature that antimony halides react with ethylene glycol to form antimony ethylene glyoxide.[10] By extension, a similar reaction can be expected with glycerol. The multiple hydroxyl groups of polyols can potentially lead to the formation of chelated antimony complexes or polymeric structures. These reactions are likely to involve the elimination of hydrogen fluoride.

Role as a Lewis Acid in Protic Media

The Lewis acidity of this compound is a key determinant of its reactivity.[1] In protic solvents, the Lewis acidity of SbF₃ can be modulated by the formation of adducts with the solvent molecules. This interaction can either enhance or diminish its catalytic activity depending on the specific reaction. For example, the coordination of an alcohol to the antimony center can activate the alcohol for subsequent reactions or, conversely, reduce the availability of the antimony center to interact with other substrates. The study of these interactions is crucial for designing catalytic systems that utilize SbF₃ in protic media.[11]

Conclusion

This compound exhibits a rich and complex reactivity with protic solvents. Its interaction with water leads to hydrolysis and the formation of a variety of oxyfluoride species. In alcohols, it can form adducts and undergo alcoholysis. While its reactivity with other protic solvents like carboxylic acids and polyols is less well-documented, the existing evidence suggests the potential for interesting and synthetically useful transformations. A deeper understanding of the kinetics and mechanisms of these reactions will undoubtedly pave the way for new applications of this versatile reagent in chemical synthesis and materials science. Further research into the quantitative aspects of these reactions and detailed structural characterization of the resulting products is warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Swarts Reaction [unacademy.com]

- 4. SECTION ‘B’ ( 2 \times 2 = 4 11) Describe the swart's reactions with exam.. [askfilo.com]

- 5. This compound | 7783-56-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | F3Sb | CID 24554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO1998046661A1 - Process for the preparation of antimony ethylene glycolate - Google Patents [patents.google.com]

- 11. Influence of the solvent on the Lewis acidity of antimony pentahalides and group 13 Lewis acids toward acetonitrile and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Fluorine Revolution: A Technical Guide to Swarts' Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the late 19th century, the field of organic chemistry was burgeoning, yet the element fluorine remained a formidable challenge. Its extreme reactivity made direct fluorination of organic compounds a perilous and often explosive endeavor. This landscape was irrevocably changed by the pioneering work of Belgian chemist Frédéric Jean Edmond Swarts, whose development of a novel fluorinating agent in 1892 opened the door to the systematic study and synthesis of organofluorine compounds.[1] This guide provides an in-depth technical exploration of the historical context of Swarts' reagent, its pivotal role in the Swarts reaction, and the foundational experimental work that paved the way for the modern era of fluorine chemistry, including the development of iconic compounds like Freons.

The Architect of Organofluorine Chemistry: Frédéric Swarts

Frédéric Swarts (1866-1940) was a meticulous and insightful chemist who dedicated a significant portion of his career to taming the reactivity of fluorine.[2] Recognizing the impracticality of direct fluorination, he devised an ingenious indirect method: halogen exchange. This approach involved the use of a metallic fluoride to replace a more reactive halogen, such as chlorine or bromine, in an organic molecule. This seminal contribution, now universally known as the Swarts reaction, was first reported in 1892 and became the cornerstone of organofluorine synthesis for decades.[1][3]

Swarts' Reagent: The Key to Controlled Fluorination

The heart of Swarts' innovation was his choice of fluorinating agent: antimony trifluoride (SbF₃) .[4] This unassuming white solid proved to be remarkably effective and controllable for introducing fluorine into organic frameworks. In many applications, the reactivity of this compound was enhanced by the addition of a catalyst, typically antimony pentachloride (SbCl₅) or elemental chlorine (Cl₂).[3] This combination, often referred to as "Swarts' reagent," generates the highly active fluorinating species, antimony trifluorodichloride (SbCl₂F₃), in situ.[5]

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | SbF₃ |

| Molar Mass | 178.76 g/mol |

| Appearance | White to light gray crystalline solid |

| Melting Point | 292 °C |

| Boiling Point | 376 °C |

| Solubility in Water | 385 g/100 mL (0 °C) |

Data sourced from Wikipedia.[4]

The Swarts Reaction: A Paradigm Shift in Synthesis

The Swarts reaction is a nucleophilic substitution reaction where a chlorine or bromine atom in an organic halide is replaced by a fluorine atom. The general transformation can be represented as follows:

R-X + SbF₃ → R-F + SbF₂X (where X = Cl, Br)

The reaction is typically carried out by heating the organic halide with this compound, often in the presence of a catalytic amount of antimony pentachloride.[3] The catalytic cycle involves the formation of the more reactive SbCl₂F₃, which facilitates the halogen exchange.

Key Characteristics of the Swarts Reaction:

-

Versatility: The reaction is applicable to a wide range of organic halides, particularly those with activated C-X bonds.

-

Controllability: Unlike direct fluorination, the Swarts reaction proceeds in a more controlled and predictable manner.

-

Industrial Significance: The Swarts reaction was the cornerstone of the industrial production of chlorofluorocarbons (CFCs), widely used as refrigerants and propellants under the trade name Freon.[6]

Foundational Experiments: The Synthesis of Early Organofluorine Compounds

Frédéric Swarts' publications laid the groundwork for the synthesis of a variety of organofluorine compounds. While detailed quantitative data from his original 1892 paper is not readily accessible in modern databases, subsequent work and historical accounts allow for the reconstruction of his key experiments. One of the most significant early achievements was the synthesis of trichlorofluoromethane (CCl₃F), a precursor to the Freon family of compounds.

Representative Experimental Protocol: Synthesis of Trichlorofluoromethane (CCl₃F)

Objective: To replace one chlorine atom in carbon tetrachloride with a fluorine atom using Swarts' reagent.

Materials:

-

Carbon tetrachloride (CCl₄)

-

This compound (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Distillation apparatus

-

Heating mantle

Methodology:

-

A mixture of this compound and a catalytic amount of antimony pentachloride is placed in a reaction flask equipped with a reflux condenser.

-

Carbon tetrachloride is added to the flask.

-

The mixture is gently heated to initiate the reaction. The progress of the reaction can be monitored by the evolution of antimony chlorides.

-

The volatile product, trichlorofluoromethane, is distilled from the reaction mixture.

-

The collected distillate is then purified by fractional distillation to yield pure CCl₃F.

Table of Early Organofluorine Compounds Synthesized via the Swarts Reaction

| Precursor | Product | Boiling Point of Product (°C) | Notes |

| Carbon tetrachloride (CCl₄) | Trichlorofluoromethane (CCl₃F) | 23.7 | A key precursor to CFCs. |

| Carbon tetrachloride (CCl₄) | Dichlorodifluoromethane (CCl₂F₂) | -29.8 | Widely known as Freon-12. |

| Chloroform (CHCl₃) | Dichlorofluoromethane (CHCl₂F) | 8.9 | An important intermediate. |

| Hexachloroethane (C₂Cl₆) | Trichlorotrifluoroethane (C₂Cl₃F₃) | 47.7 | A member of the Freon family. |

Note: The boiling points are established modern values. Precise yields from Swarts' original work are not consistently documented in accessible literature.

Mechanistic Insights

The Swarts reaction, in its catalyzed form, proceeds through a fascinating interplay of antimony species. The addition of antimony pentachloride to this compound is crucial for the formation of the active fluorinating agent.

Caption: Formation of the active fluorinating agent and subsequent halogen exchange.

The reaction is believed to proceed through a four-membered transition state involving the carbon-halogen bond and the antimony-fluorine bond.

Experimental Workflow Visualization

The general laboratory procedure for a Swarts reaction can be visualized as a clear workflow, from reagent preparation to product purification.

Caption: A typical experimental workflow for the Swarts reaction.

Logical Relationship of Key Concepts

The historical development and application of Swarts' reagent can be understood through a clear logical progression of scientific discovery and technological innovation.

Caption: The logical progression from a chemical challenge to a new field of chemistry.

Conclusion

The introduction of Swarts' reagent and the Swarts reaction represents a pivotal moment in the history of chemistry. Frédéric Swarts' innovative approach to fluorination transformed a once-feared element into a controllable and synthetically valuable tool. His work not only enabled the creation of entirely new classes of compounds with profound industrial and societal impacts but also laid the fundamental groundwork for the vast and dynamic field of organofluorine chemistry that continues to thrive today. For researchers and professionals in drug development and materials science, understanding this historical context provides a crucial appreciation for the origins of the powerful synthetic methodologies that are now routinely employed to harness the unique properties of fluorine.

References

Methodological & Application

Application Notes and Protocols: Antimony Trifluoride as a Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony trifluoride (SbF₃), also known as Swarts' reagent, is a powerful and widely used fluorinating agent in organic synthesis.[1][2] Its primary application lies in the halogen exchange reaction, known as the Swarts reaction, where it effectively replaces chlorine or bromine atoms with fluorine.[3][4] This method is particularly valuable for the synthesis of organofluorine compounds, a class of molecules with increasing importance in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6]

This document provides detailed application notes and protocols for the use of this compound as a fluorinating agent, with a focus on its practical application in a laboratory setting for researchers, scientists, and professionals involved in drug development.

The Swarts Reaction: Mechanism and Catalysis

The Swarts reaction is a nucleophilic substitution where this compound serves as the fluoride source. The reaction is most effective for the fluorination of organic halides. The general transformation can be represented as:

R-X + SbF₃ → R-F + SbX₃ (where X = Cl, Br)

The efficiency of the Swarts reaction is often enhanced by the presence of a catalyst, typically a pentavalent antimony salt such as antimony pentachloride (SbCl₅) or by the in-situ generation of the active fluorinating species with chlorine.[1][7][8] The active species is believed to be antimony trifluorodichloride (SbCl₂F₃), which is a more potent fluorinating agent than this compound alone.[1][2]

The catalytic cycle can be visualized as follows:

Caption: Catalytic cycle of the Swarts reaction.

Applications in Organic Synthesis

This compound is a versatile reagent for the synthesis of a variety of fluorinated organic compounds.

Fluorination of Alkyl Halides

The most common application of the Swarts reaction is the conversion of alkyl chlorides and bromides to alkyl fluorides. The reaction conditions are typically heating the alkyl halide with this compound, with or without a catalyst.[3]

General Protocol for Fluorination of an Alkyl Halide:

A general procedure for the fluorination of an alkyl halide involves charging a dry reaction flask with this compound and a catalytic amount of antimony pentachloride under an inert atmosphere. The alkyl halide is then added, and the mixture is heated to initiate the reaction. The product, being volatile, can often be distilled directly from the reaction mixture and collected in a cold trap.

Experimental Workflow for Alkyl Halide Fluorination:

Caption: General experimental workflow for alkyl halide fluorination.

Synthesis of Gem-Difluoro Compounds

This compound is particularly effective for the synthesis of gem-difluoro compounds from gem-dichloro compounds. This is a valuable transformation in medicinal chemistry as the gem-difluoro group is a common motif in many drug candidates.

Protocol for the Synthesis of 2,2-Difluoropropane:

This protocol is a representative example for the synthesis of a gem-difluoroalkane.[9]

Materials:

-

2,2-Dichloropropane

-

This compound (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Dry reaction vessel with a reflux condenser and distillation head

-

Cold trap (dry ice/acetone)

Procedure:

-

In a fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, reflux condenser, and a distillation head connected to a cold trap.

-

Charge the reaction flask with this compound and a catalytic amount of antimony pentachloride.

-

Slowly add 2,2-dichloropropane to the reaction flask.

-

Gently heat the reaction mixture to initiate the exothermic reaction, maintaining a steady reflux.

-

The gaseous 2,2-difluoropropane product will distill and be collected in the cold trap.

Fluorination of Organosilicon Compounds

This compound can also be used to fluorinate organosilicon compounds, such as those containing a trichloromethyl group attached to a silicon atom.[10]

Protocol for the Preparation of Trimethyl(trifluoromethyl)silane: [10]

Materials:

-

Trimethyl(trichloromethyl)silane

-

This compound (SbF₃)

-

Antimony pentachloride (SbCl₅)

-

Reaction flask with magnetic stirrer, dropping funnel, thermometer, and distillation setup

Procedure:

-

Place trimethyl(trichloromethyl)silane and this compound in the reaction flask.

-

Heat the reaction mixture to 60 °C.

-

Add antimony pentachloride dropwise.

-

Gradually increase the temperature of the reaction mixture to 80-100 °C, collecting the product as it distills.

-

Rectify the distillate to obtain pure trimethyl(trifluoromethyl)silane.

Quantitative Data

The yield of the Swarts reaction can vary significantly depending on the substrate, catalyst, and reaction conditions. The following table summarizes some reported yields for the fluorination of various substrates using this compound.

| Substrate | Catalyst | Product | Yield (%) | Reference |

| Trimethyl(trichloromethyl)silane | SbCl₅ | Trimethyl(trifluoromethyl)silane | 68% | [10] |

| Trimethyl(trichloromethyl)silane | Br₂ | Trimethyl(trifluoromethyl)silane | 76% | [10] |

| 2,2-Dichloropropane | SbCl₅ | 2,2-Difluoropropane | Not specified, but is the primary product | [9] |

Application in Drug Development

The introduction of fluorine into drug candidates can profoundly impact their pharmacokinetic and pharmacodynamic properties. Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and modulate pKa, thereby improving oral bioavailability.[5][6] While direct examples of the use of this compound in the synthesis of marketed drugs are not always readily available in public literature, its role in generating key fluorinated building blocks is significant.

Impact of Fluorination on Signaling Pathways

Fluorinated molecules have been shown to act as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. The strategic placement of fluorine atoms can enhance the interaction of a small molecule with its biological target.

PI3K/Akt Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[11] Dysregulation of this pathway is a hallmark of many cancers. The introduction of fluorine into PI3K inhibitors can improve their potency and pharmacokinetic properties.[6] While fluoride itself has been shown to induce apoptosis in certain cells via the PI3K/Akt pathway, the targeted use of fluorinated inhibitors offers a more controlled therapeutic approach.[11][12][13]

Caption: Inhibition of the PI3K/Akt signaling pathway by a fluorinated inhibitor.